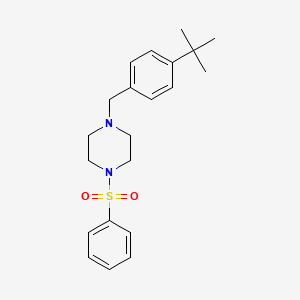
1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine
描述
1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine, commonly known as TBBP, is a piperazine derivative that has gained significant attention in the field of scientific research. TBBP is a selective inhibitor of protein phosphatase 5 (PP5), which plays a crucial role in regulating cellular signaling pathways.
作用机制
TBBP selectively inhibits the activity of 1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine, a serine/threonine phosphatase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. This compound is overexpressed in many types of cancer and is involved in the development of drug resistance. By inhibiting this compound activity, TBBP can induce cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent. TBBP has also been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
TBBP has been shown to have a wide range of biochemical and physiological effects. In cancer cells, TBBP induces cell cycle arrest and apoptosis by inhibiting this compound activity. In neurons, TBBP protects against degeneration and improves cognitive function by activating the PI3K/Akt signaling pathway. In the heart, TBBP reduces cardiac hypertrophy and improves cardiac function by inhibiting this compound activity.
实验室实验的优点和局限性
TBBP is a highly selective inhibitor of 1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine, making it a valuable tool for studying the role of this compound in various cellular processes. TBBP has been extensively studied in vitro and in vivo, and its efficacy and safety have been well established. However, TBBP has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of TBBP. One area of research is the development of TBBP derivatives with improved solubility and efficacy. Another area of research is the identification of novel targets of TBBP and the elucidation of the molecular mechanisms underlying its therapeutic effects. Finally, the clinical development of TBBP as a therapeutic agent for cancer, neurodegenerative disorders, and cardiovascular diseases is an exciting area of research with great potential for improving human health.
Conclusion:
In conclusion, TBBP is a piperazine derivative that has gained significant attention in the field of scientific research. TBBP is a selective inhibitor of 1-(4-tert-butylbenzyl)-4-(phenylsulfonyl)piperazine, which plays a crucial role in regulating cellular signaling pathways. TBBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. TBBP has a wide range of biochemical and physiological effects, and its efficacy and safety have been well established. Future research on TBBP is likely to lead to the development of novel therapeutic agents for a variety of diseases.
科学研究应用
TBBP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. TBBP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, TBBP has been found to protect neurons from degeneration and improve cognitive function in animal models of neurodegenerative diseases. TBBP has also been shown to have cardioprotective effects by reducing cardiac hypertrophy and improving cardiac function.
属性
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-tert-butylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-21(2,3)19-11-9-18(10-12-19)17-22-13-15-23(16-14-22)26(24,25)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPQWOLRDPGXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4726110.png)
![2-chloro-4-(5-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4726118.png)

![6-[(2-hydroxybenzoyl)amino]hexanoic acid](/img/structure/B4726133.png)
![5-{5-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B4726138.png)
![3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4726143.png)

![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4726166.png)
![4-(3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenyl 2-furoate](/img/structure/B4726172.png)

![4-(benzoylamino)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4726186.png)
![2-ethyl-1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B4726188.png)
![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4726195.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4726197.png)